4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BIPS" and is used as a probe for studying the binding of proteins to DNA.
Scientific Research Applications
- Drug Scaffold : Imidazopyridines, including this compound, serve as valuable scaffolds in drug discovery due to their diverse biological activities. Researchers explore their potential as antiviral, anticancer, and anti-inflammatory agents .
- Screening for Anti-Fibrotic Compounds : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential therapeutic applications in fibrotic diseases .
- Oxidative Coupling and Tandem Reactions : These methods contribute to the diversity of synthetic routes .
Medicinal Chemistry
Anti-Fibrosis Activity
Synthetic Chemistry Strategies
Solvent-Free Synthesis
Mechanism of Action
Target of Action
The compound, 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Mode of Action
Given its classification, it can be inferred that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . The inhibition of CDKs can lead to cell cycle arrest, while modulation of calcium channels and GABA A receptors can affect neuronal signaling.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDKs, it could affect cell cycle regulation and potentially induce apoptosis. If it modulates calcium channels, it could influence various cellular processes that depend on calcium signaling. If it interacts with GABA A receptors, it could affect neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include cell cycle arrest (if it inhibits CDKs), altered cellular processes (if it modulates calcium channels), or changes in neuronal excitability and neurotransmission (if it interacts with GABA A receptors) .
properties
IUPAC Name |
4-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-14-3-2-12-24-13-19(22-20(14)24)15-4-8-17(9-5-15)23-27(25,26)18-10-6-16(21)7-11-18/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKFRGHKLWFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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